For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)acetaldehyde
Introduction
(tert-Butyldimethylsilyloxy)acetaldehyde, also known as 2-((tert-butyldimethylsilyl)oxy)acetaldehyde, is a bifunctional organic compound of significant interest in organic synthesis. It serves as a protected form of hydroxyacetaldehyde, with the hydroxyl group masked by a bulky tert-butyldimethylsilyl (TBS) ether. This protection strategy allows the reactive aldehyde functional group to participate in a wide range of chemical transformations without interference from the hydroxyl group. Its utility is particularly pronounced in the synthesis of complex molecules and natural products, where precise control of functional group reactivity is paramount. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling procedures.
Chemical and Physical Properties
(tert-Butyldimethylsilyloxy)acetaldehyde is a flammable, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂Si | [2] |
| Molecular Weight | 174.31 g/mol | [2][3] |
| CAS Number | 102191-92-4 | [3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 0.915 g/mL at 25 °C | [4] |
| Boiling Point | 165-167 °C | [4] |
| Refractive Index (n20/D) | 1.432 | [4] |
| Flash Point | 60 °C (140 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Chemical Identifiers
| Identifier Type | Identifier | Reference |
| IUPAC Name | 2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | [3] |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCC=O | |
| InChI | 1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |
| InChIKey | MEBFFOKESLAUSJ-UHFFFAOYSA-N |
Synthesis: Experimental Protocol
A common and efficient method for synthesizing (tert-Butyldimethylsilyloxy)acetaldehyde is the Swern oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol.[4] This protocol offers high yields and avoids harsh reaction conditions.
Reaction: Swern Oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol
Materials and Reagents:
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
2-((tert-butyldimethylsilyl)oxy)ethanol
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure: [4]
-
Under a nitrogen atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (2.4 eq) to the cooled solution and stir for 30 minutes.
-
Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature at -78 °C and continue stirring for another 30 minutes.
-
Slowly add triethylamine (5.0 eq) dropwise to the mixture.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.
-
Gradually warm the mixture to room temperature and continue stirring for 1 hour.
-
Adjust the pH of the reaction mixture to 4 using aqueous 2N hydrochloric acid.
-
Extract the product with dichloromethane (3 times).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil. The product is often used directly in subsequent steps without further purification.[4]
Applications in Organic Synthesis and Drug Development
The primary application of (tert-Butyldimethylsilyloxy)acetaldehyde is as a synthetic building block. The TBS ether serves as an effective protecting group for the hydroxyl function of glycolaldehyde, allowing the aldehyde to undergo various transformations such as Wittig reactions, aldol additions, Grignard reactions, and reductive aminations.
Key Applications:
-
Natural Product Synthesis: It is a crucial intermediate in the synthesis of complex molecules. For instance, it has been employed in the construction of the key tetrahydropyran subunit during the total synthesis of the marine natural product (–)-dactylodide.[2][4]
-
Nucleophilic Addition: The aldehyde functionality is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Drug Discovery: In drug development, aldehydes are important functional groups.[5] The controlled introduction of the hydroxyacetaldehyde moiety using this protected synthon is valuable for creating complex pharmacophores and modifying lead compounds to improve their pharmacokinetic profiles. The principles of retrometabolic drug design can be applied, where a complex molecule is designed to metabolize into predictable, non-toxic components like glycolaldehyde.[6]
Reactivity and Stability
Reactivity: The reactivity of the molecule is dominated by the aldehyde group, which readily undergoes nucleophilic attack. The adjacent silyl ether is generally stable to basic and nucleophilic conditions but is sensitive to acid and fluoride sources, which are used for its removal.
Stability and Storage: The compound is stable under recommended storage conditions (2-8°C).[7] It is incompatible with strong oxidizing agents.[7] The material is a flammable liquid and vapor, and containers should be kept tightly closed in a dry, well-ventilated place.[8] Hazardous decomposition products formed under fire conditions include carbon oxides and silicon oxides.[7]
Spectroscopic Data
While raw spectral data is not provided, characterization relies on standard spectroscopic methods. A commercial sample with a purity of >=88-90% will have an infrared spectrum that conforms to its structure.[1]
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.7 ppm), a doublet for the methylene protons adjacent to the aldehyde (~4.2 ppm), and singlets for the methyl groups on the silicon atom (~0.1 ppm) and the tert-butyl group (~0.9 ppm).
-
¹³C NMR: The aldehyde carbon would appear significantly downfield (~200 ppm). Other signals would correspond to the methylene carbon (~65 ppm) and the carbons of the TBS group.
-
IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the aldehyde at ~1725 cm⁻¹ and C-H stretches around 2900-3000 cm⁻¹. The Si-O-C bond would also show characteristic stretches.
Safety and Handling
(tert-Butyldimethylsilyloxy)acetaldehyde is classified as a hazardous substance and requires careful handling.[2][8]
| Hazard Class | Code | Statement |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Precautionary Statements and PPE
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P233 | Keep container tightly closed. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | - | Wear protective gloves, eye protection (eyeshields), and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[8] |
First-Aid Measures [8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Conclusion
(tert-Butyldimethylsilyloxy)acetaldehyde is a valuable and versatile reagent in modern organic synthesis. Its ability to act as a stable, protected equivalent of hydroxyacetaldehyde provides chemists with a reliable tool for the controlled construction of complex molecular architectures found in natural products and pharmaceutical agents. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 2-((Tert-butyldimethylsilyl)oxy)acetaldehyde | C8H18O2Si | CID 4187788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (TERT-BUTYLDIMETHYLSILYLOXY)ACETALDEHYDE | 102191-92-4 [chemicalbook.com]
- 5. Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. (TERT-BUTYLDIMETHYLSILYLOXY)ACETALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. tert-Butyldimethylsilyloxy)acetaldehyde, CAS No. 102191-92-4 - iChemical [ichemical.com]
